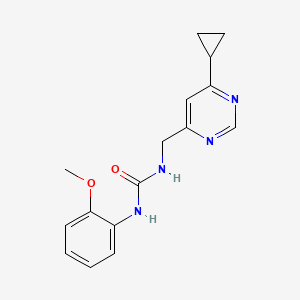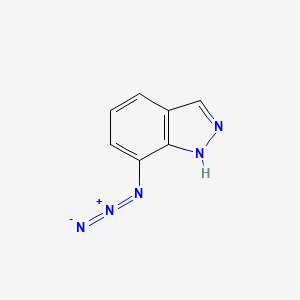![molecular formula C10H15FN2 B2742742 {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine CAS No. 1016711-83-3](/img/structure/B2742742.png)
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, anxiety, and other mental health disorders.
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
Research has extensively explored the neurochemistry and neurotoxic effects of MDMA, a compound related to amphetamines and hallucinogens like mescaline. MDMA's ability to induce a state of reduced anxiety and defensiveness has been investigated for its potential therapeutic applications, despite concerns regarding its serotonergic neurotoxicity in laboratory animals. The biphasic response elicited by MDMA administration, encompassing both acute and long-term effects, has been a significant focus of study, contributing to our understanding of its complex pharmacodynamics (D. Mckenna & Stephen J. Peroutka, 1990).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds containing dimethylamino groups, have been developed to measure amyloid in vivo in the brains of patients with Alzheimer's disease. These advancements in PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits, facilitating early detection and evaluation of new antiamyloid therapies (A. Nordberg, 2007).
Relationship of Molecular Structure to Pharmacological Effects
Studies have examined the effects of mescaline and its analogs, including those with dimethylamino substitutions, on toxicity and behavior across several laboratory animal species. These investigations shed light on how modifications in the molecular structure of phenethylamine hallucinogens impact their pharmacological activity, highlighting the critical role of specific structural elements in determining the potency and toxicity of these compounds (H. Hardman, C. Haavik, & M. Seevers, 1973).
Therapeutic Potential of MDMA
MDMA-assisted psychotherapy has been researched for its potential to treat various conditions, including posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. This approach leverages MDMA's prosocial effects, such as enhanced empathy and sociability, to support therapeutic processes. The ongoing study and potential licensing of MDMA for therapeutic use underscore its unique pharmacological profile compared to other stimulants (B. Sessa, L. Higbed, & D. Nutt, 2019).
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-4-3-8(6-12)5-10(9)11/h3-5H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYUQVKMXWYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

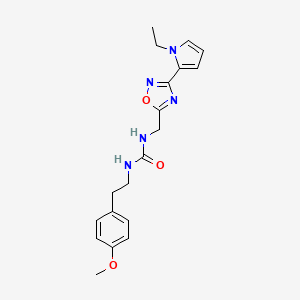
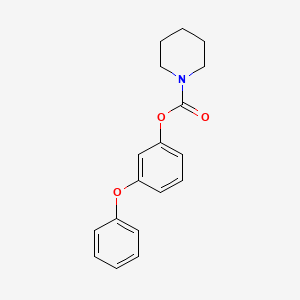
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
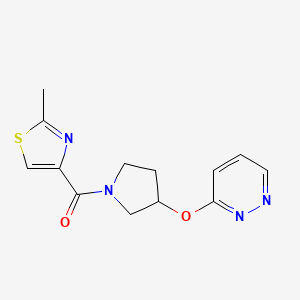

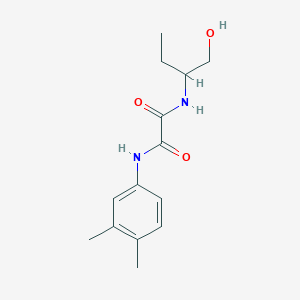
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)
![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
